Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate
CAS No.:
Cat. No.: VC13768918
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3 |
| Standard InChI Key | PYAJNORUHNSHBI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C2CCCN2C=N1 |
| Canonical SMILES | CCOC(=O)CC1=C2CCCN2C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate consists of a bicyclic pyrrolo[1,2-c]imidazole core fused to an ethyl acetate group at the 1-position. The pyrroloimidazole system comprises a five-membered pyrrole ring condensed with a four-membered imidazole ring, creating a planar, aromatic heterocycle. Key structural features include:
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Ring system: The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole moiety introduces partial saturation at the 5,6,7 positions, reducing ring strain compared to fully aromatic analogs.
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Substituent: The ethyl acetate group at position 1 provides an ester functional group, influencing solubility and metabolic stability.
The compound’s IUPAC name, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate, reflects this arrangement. Spectroscopic characterization via -NMR and -NMR would reveal distinct signals for the pyrroloimidazole protons (δ 6.5–7.5 ppm for aromatic protons) and the ethyl acetate group (δ 1.2–4.3 ppm).
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 194.23 g/mol |
| XLogP3 | 1.2 (estimated) |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 4 |
| Topological polar surface area | 55.8 Ų |
Table 1: Key physicochemical properties of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate .
The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems. The absence of hydrogen bond donors and presence of multiple acceptors may influence binding interactions with protein targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of pyrroloimidazole derivatives typically involves cyclocondensation reactions followed by functionalization. For Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate, a plausible route includes:
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Formation of the pyrroloimidazole core: Reaction of 2-aminopyrrole with α-haloketones under basic conditions generates the bicyclic system.
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Acetylation: Introduction of the ethyl acetate group via nucleophilic substitution or Mitsunobu reaction .
Critical parameters include temperature control (typically 0–80°C), solvent selection (e.g., THF, DMF), and catalyst use (e.g., palladium for cross-couplings).
Analytical Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation relies on:
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Mass spectrometry: Molecular ion peak at m/z 194.23.
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NMR spectroscopy: Distinct signals for the ethyl group (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and pyrroloimidazole protons .
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X-ray crystallography: Resolves the bicyclic system’s planarity and substituent orientation .
Biological Activity and Mechanistic Insights
Putative Targets
While direct activity data for Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate are unavailable, structural analogs suggest potential interactions with:
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Kinase enzymes: The planar heterocycle may occupy ATP-binding pockets, as seen in imidazole-based kinase inhibitors.
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G-protein-coupled receptors (GPCRs): Fluorinated derivatives exhibit affinity for serotonin receptors, implying possible neuromodulatory effects .
Structure-Activity Relationships (SAR)
Modifications to the parent compound profoundly affect bioactivity:
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Fluorination at position 6 (as in Ethyl (R)-2-(6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate) enhances metabolic stability and target affinity due to electronegativity and reduced susceptibility to oxidative metabolism .
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Amino substitution (e.g., Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride) introduces hydrogen-bonding capacity, improving solubility but potentially reducing blood-brain barrier penetration .
Table 2 compares bioactivity-related properties across derivatives:
Table 2: Comparative analysis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate derivatives.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for:
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Prodrugs: Ester hydrolysis in vivo could yield carboxylic acid derivatives with enhanced target engagement.
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Chemical probes: Radiofluorinated versions (e.g., -labeled analogs) enable positron emission tomography (PET) imaging of enzyme activity .
Material Science
Conjugated polymers incorporating pyrroloimidazole units exhibit tunable optoelectronic properties, suggesting applications in organic semiconductors.
Future Directions
Pharmacological Studies
Priority research areas include:
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Target deconvolution: High-throughput screening against kinase and GPCR libraries.
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In vivo efficacy: Testing fluorinated derivatives in neurodegenerative or oncology models .
Synthetic Methodology
Advancements in asymmetric catalysis could enable enantioselective synthesis of chiral pyrroloimidazoles, expanding therapeutic utility.
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